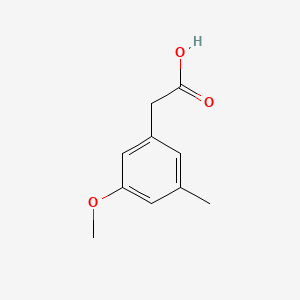
2-(3-methoxy-5-methylphenyl)acetic acid
概要
説明
2-(3-methoxy-5-methylphenyl)acetic acid: is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a methoxy group (-OCH₃) attached to the meta position of the tolyl group, which is further connected to the acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-methoxy-5-methylphenyl)acetic acid typically involves the reaction of 5-methoxy-m-tolyl derivatives with acetic anhydride or acetyl chloride in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The general reaction scheme can be represented as follows:
[ \text{5-Methoxy-m-tolyl derivative} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{By-products} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of catalysts like sulfuric acid or Lewis acids can enhance the reaction rate and yield.
化学反応の分析
Types of Reactions:
Oxidation: 2-(3-methoxy-5-methylphenyl)acetic acid can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.
Major Products:
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Chemistry: 2-(3-methoxy-5-methylphenyl)acetic acid is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the formation of diverse derivatives with potential biological activities.
Biology: In biological research, this compound can be used as a model substrate to study enzyme-catalyzed reactions and metabolic pathways involving aromatic carboxylic acids.
Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various industrial processes.
作用機序
The mechanism by which 2-(3-methoxy-5-methylphenyl)acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the methoxy group can influence its binding affinity and specificity towards molecular targets.
類似化合物との比較
- ACETIC ACID, 4-METHOXY-m-TOLYL-
- ACETIC ACID, 3-METHOXY-m-TOLYL-
- ACETIC ACID, 2-METHOXY-m-TOLYL-
Comparison: 2-(3-methoxy-5-methylphenyl)acetic acid is unique due to the position of the methoxy group on the aromatic ring. This positional difference can significantly impact its chemical reactivity and biological activity. For example, the 5-methoxy derivative may exhibit different steric and electronic effects compared to the 2-, 3-, or 4-methoxy derivatives, leading to variations in their reactivity and interactions with other molecules.
特性
CAS番号 |
51028-96-7 |
|---|---|
分子式 |
C10H12O3 |
分子量 |
180.20 g/mol |
IUPAC名 |
2-(3-methoxy-5-methylphenyl)acetic acid |
InChI |
InChI=1S/C10H12O3/c1-7-3-8(6-10(11)12)5-9(4-7)13-2/h3-5H,6H2,1-2H3,(H,11,12) |
InChIキー |
PBXBJFPJMJLSKL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)OC)CC(=O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
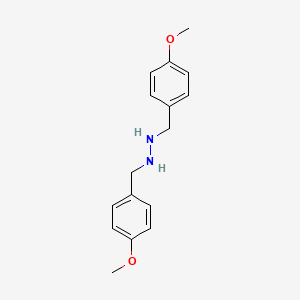
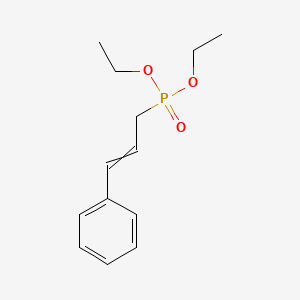
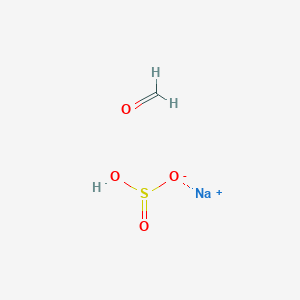
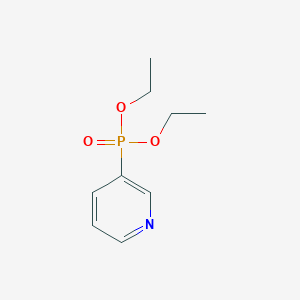
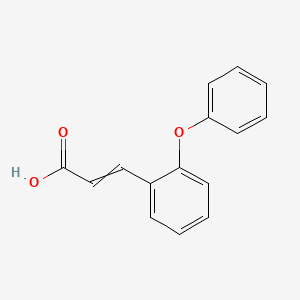
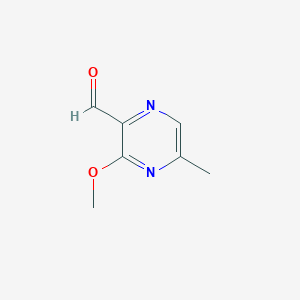

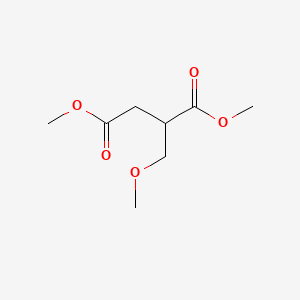
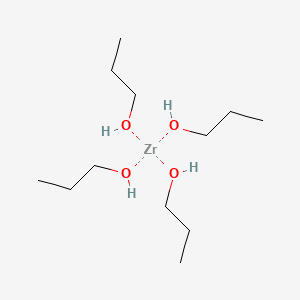
![5-(tert-Butyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B8800265.png)
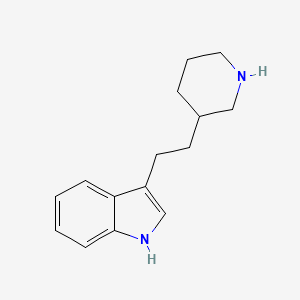
![ETHYL 4-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]BENZOATE](/img/structure/B8800283.png)
![1h-Naphth[2,3-d]imidazole-4,9-dione, 1,2-dimethyl-](/img/structure/B8800291.png)
![[1-(Cyanomethyl)cyclopropyl]methyl benzoate](/img/structure/B8800296.png)
